

Structure-Activity Relationship of Dihydrorutaecarpine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 14-Formyldihydrorutaecarpine

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Disclaimer: Information regarding the specific structure-activity relationship (SAR) of **14-formyldihydrorutaecarpine** analogs is limited in publicly available scientific literature. This guide therefore provides a comparative analysis of the broader class of dihydrorutaecarpine and rutaecarpine analogs to offer valuable insights into their therapeutic potential and the structural modifications that influence their biological activity.

Rutaecarpine, a pentacyclic indolopyridoquinazolinone alkaloid first isolated from Evodia rutaecarpa, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1] However, its clinical application has been hindered by poor physicochemical properties and moderate potency. This has spurred extensive research into the synthesis and evaluation of rutaecarpine and dihydrorutaecarpine analogs to identify derivatives with enhanced therapeutic profiles. This guide summarizes the key structure-activity relationships of these analogs, focusing on their anti-inflammatory, cytotoxic, and vasorelaxant properties, supported by experimental data and methodologies.

Comparative Biological Activities of Rutaecarpine Analogs



The following tables summarize the quantitative data on the biological activities of various rutaecarpine analogs, providing a basis for understanding their structure-activity relationships.

Table 1: Anti-Inflammatory Activity of Rutaecarpine Analogs

Compound	Modification	Assay	IC50 / Activity	Reference
Rutaecarpine	Parent Compound	LPS-stimulated RAW 264.7 macrophages (NO production)	~25 μM	[2]
10-Fluoro-2- methoxyrutaecar pine	Substitution on A and B rings	LPS-stimulated RAW 264.7 macrophages (NO production)	More potent than rutaecarpine	[1]
3-B-RUT (sulfonyl group)	Substitution on D-ring	Alcoholic liver injury model (in vivo)	Attenuated ALI at 20 µg/kg (comparable to 20 mg/kg of rutaecarpine)	[1]
3-Aromatic sulphonamide derivatives	Substitution on D-ring	Phosphodiestera se 4B (PDE4B) inhibition	Potent renoprotective and anti-inflammatory activity	[1]

Table 2: Cytotoxic Activity of Rutaecarpine Analogs



Compound	Modification	Cell Line	GI50 (μM)	Reference
Rutaecarpine	Parent Compound	Various cancer cell lines	Generally moderate activity	[3]
11- Bromorutaecarpi ne	Substitution on A-ring	Not specified	Potent activity	[3]
Fused- rutaecarpines	Modification of the core structure	Various cancer cell lines	Varied, some with potent activity	[3]
Dihydrorutaecarp ines	Reduction of the C-ring	Various cancer cell lines	Generally less potent than rutaecarpine	[3]

Table 3: Vasorelaxant Activity of Rutaecarpine Analogs

Compound	Modification	Assay	Activity	Key Finding
Rutaecarpine	Parent Compound	Phenylephrine- precontracted rat aorta	Endothelium- dependent relaxation (10 ⁻⁷ -10 ⁻⁴ M)	Mediated by nitric oxide (NO) and guanylyl cyclase.[4]
N14-substituted analogs	Modification at N14 position	Not specified	Generally more potent than rutaecarpine	N14 atom is a key site for activity.[3]
Analogs with modified 5-carbonyl	Modification of the C-ring	Not specified	Lower contribution to activity	The 5-carbonyl group is less critical for vasodilation.[3]

Key Structure-Activity Relationship Insights

• Anti-Inflammatory Activity: Modifications on the D-ring of the rutaecarpine scaffold, such as the introduction of a sulfonyl group, can significantly enhance anti-inflammatory potency.[1]



Substitutions on the A and B rings also appear to be beneficial.

- Cytotoxic Activity: Substitutions on the A-ring, particularly with electron-withdrawing groups like bromine, tend to increase cytotoxic activity.[3] Alterations to the core pentacyclic structure can also lead to potent anti-cancer compounds.[3]
- Vasorelaxant Activity: The N14 atom is a critical site for vasorelaxant effects, and its substitution can lead to more potent analogs.[3] The mechanism of vasorelaxation is primarily endothelium-dependent and involves the nitric oxide/cGMP signaling pathway.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of common assays used to evaluate the biological activities of rutaecarpine analogs.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

- Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
- Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
- Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
- NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
- Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.

Cytotoxicity Assay: MTT Assay

 Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.



- Compound Treatment: The cells are treated with various concentrations of the rutaecarpine analogs for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

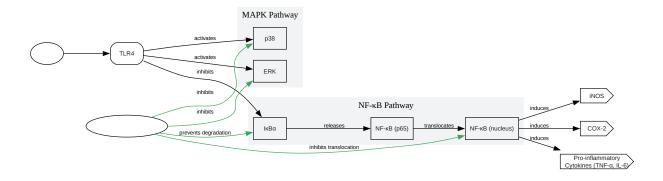
Ex Vivo Vasorelaxant Assay: Isolated Rat Aortic Ring Preparation

- Tissue Preparation: The thoracic aorta is isolated from a rat and cut into rings.
- Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
- Contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine.
- Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.
- Relaxation Measurement: The relaxation response is recorded isometrically using a forcedisplacement transducer.
- Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension.

Signaling Pathways



Rutaecarpine and its analogs exert their biological effects by modulating various signaling pathways. The diagrams below illustrate the key pathways involved in their anti-inflammatory effects.



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Figure 1: Anti-inflammatory signaling pathway of rutaecarpine analogs.



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References

- 1. Structure-Activity Relationships of the Main Bioactive Constituents of Euodia rutaecarpa on Aryl Hydrocarbon Receptor Activation and Associated Bile Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Promising derivatives of rutaecarpine with diverse pharmacological activities [frontiersin.org]
- 5. Synthetic Fluororutaecarpine Inhibits Inflammatory Stimuli and Activates Endothelial Transient Receptor Potential Vanilloid-Type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
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